3-(1H-indol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-5-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the propan-1-amine group.
Another method involves the direct alkylation of indole with a suitable alkyl halide, followed by reduction to obtain the desired amine. For example, indole can be reacted with 3-bromopropan-1-amine in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial to achieve efficient production. Commonly used methods include catalytic hydrogenation and reductive amination processes.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(1H-indol-5-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar structure, known for its role as a neurotransmitter.
Serotonin: Another indole derivative that functions as a neurotransmitter and has various physiological effects.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
3-(1H-indol-5-yl)propan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1000512-92-4 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8,13H,1-2,6,12H2 |
InChI Key |
VKEHESNSRNDKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.